tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is This compound , which systematically describes its structure:
- tert-butyl : A branched alkyl group ((CH₃)₃C-) attached to the carbamate functionality.
- carbamate : A functional group (-OC(=O)NH-) formed by substituting one hydroxyl group of a carboxylic acid with an amine.
- 2-(4-hydroxyphenoxy)ethyl : An ethyl chain (-CH₂CH₂-) bridging the carbamate nitrogen to a phenoxy group (-O-C₆H₄-OH) with a hydroxyl substituent at the para position.
Structural Features
| Feature | Description |
|---|---|
| Core backbone | Ethyl chain connecting carbamate and phenoxy groups |
| Protecting group | tert-Butyl oxycarbonyl (Boc) on the amine |
| Aromatic system | Para-substituted phenol (hydroxyl at position 4 of the benzene ring) |
| Functional groups | Carbamate, ether, phenolic hydroxyl |
The SMILES notation is CC(C)(C)OC(=O)NCCOC1=CC=C(O)C=C1, and the InChIKey is PSMSWHIDASMCPS-UHFFFAOYSA-N, derived from analogous structures.
Molecular Formula and Weight Analysis
The molecular formula is C₁₃H₁₉NO₄ , calculated as follows:
- Carbon (C) : 13 atoms (4 from tert-butyl, 2 from ethyl, 6 from benzene, 1 from carbamate).
- Hydrogen (H) : 19 atoms.
- Nitrogen (N) : 1 atom in the carbamate group.
- Oxygen (O) : 4 atoms (2 from carbamate, 1 from ether, 1 from phenolic hydroxyl).
Molecular Weight
Using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00):
$$
(13 \times 12.01) + (19 \times 1.01) + (14.01) + (4 \times 16.00) = 253.29 \, \text{g/mol}
$$
CAS Registry Number and Alternative Chemical Identifiers
CAS Registry Number
The specific CAS number for the 4-hydroxyphenoxy isomer is not explicitly listed in the provided sources. However, the 2-hydroxyphenoxy analog is registered under 115499-56-4 . For the para-substituted derivative, specialized databases or experimental literature should be consulted.
Alternative Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | This compound | Nomenclature rules |
| MDL Number | MFCD32666420 (for 2-isomer) | |
| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=C(O)C=C1 | Derived from |
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-6-4-10(15)5-7-11/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESMLFSTFVCSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate typically involves the reaction of 4-hydroxyphenol with ethylene carbonate to form 2-(4-hydroxyphenoxy)ethanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 2-(4-oxophenoxy)-ethyl carbamic acid tert-butyl ester.
Reduction: Formation of 2-(4-hydroxyphenoxy)-ethyl alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites, while the carbamic acid ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
†Synthesis yields inferred from similar Boc-protected intermediates in and .
Key Observations:
- Reactivity: Bromophenoxy derivatives (e.g., ) are amenable to Suzuki coupling, whereas the hydroxyl group in the target compound may require protection during synthetic steps to avoid side reactions.
Biological Activity
Tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate is a compound of significant interest due to its potential therapeutic properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Carbamate group : Known for its role in biological activity.
- Hydroxyphenoxy group : Contributes to the compound's interaction with biological targets.
- Ethyl linkage : Enhances the solubility and bioavailability of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites on proteins, while the carbamic acid ester moiety can undergo hydrolysis, releasing active intermediates that modulate biochemical pathways. This mechanism is crucial for its potential anti-inflammatory and antioxidant effects.
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects. It has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases. In vitro studies have shown that treatment with this compound can reduce oxidative stress markers in cell cultures exposed to inflammatory stimuli .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative damage. In studies involving neuronal cells, this compound was found to enhance cell viability in the presence of oxidative stressors, suggesting a protective effect against neurodegenerative conditions .
Case Studies and Research Findings
- In Vitro Studies :
-
In Vivo Models :
- In a rodent model, the compound was evaluated for its efficacy in reducing cognitive deficits associated with scopolamine-induced memory impairment. While it showed some improvement in cognitive function, the results were not statistically significant compared to established treatments like galantamine .
- Molecular Docking Studies :
Data Summary
| Activity | Findings |
|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production; reduced oxidative stress markers |
| Antioxidant | Enhanced cell viability under oxidative stress conditions |
| Cognitive Effects | Modest improvement in memory deficits in rodent models |
Q & A
Q. What are the optimized synthetic routes for tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate, and how can purity be maximized?
The synthesis typically involves reacting tert-butyl carbamate with a phenolic derivative (e.g., 4-hydroxyphenoxyethyl chloride) under basic conditions. Key steps include:
- Reagents : Use tert-butyl chloroformate or Boc anhydride (di-tert-butyl dicarbonate) with a base like triethylamine or pyridine to neutralize HCl byproducts .
- Solvent : Dichloromethane or THF under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm the carbamate group (δ ~155 ppm for carbonyl carbon) and aromatic protons (δ 6.5–7.0 ppm for hydroxyphenyl) .
- Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O carbamate), and ~1250 cm⁻¹ (C-O phenolic) .
Q. How should researchers handle stability and storage of this compound?
- Stability : Stable at room temperature but hydrolyzes under acidic or strongly basic conditions. Avoid prolonged exposure to moisture .
- Storage : Sealed containers under inert gas (N₂), desiccated at –20°C for long-term stability .
Advanced Research Questions
Q. How can this compound be utilized as a versatile intermediate in organic synthesis?
The hydroxyphenoxy and carbamate groups enable diverse modifications:
- Functionalization :
- Oxidation: Convert the phenolic –OH to a ketone using Dess-Martin periodinane .
- Protection/Deprotection: Boc group removal with TFA or HCl in dioxane to expose the amine for further coupling .
- Applications :
Q. What role does this compound play in studying enzyme-substrate interactions?
- Enzyme Inhibition : Acts as a competitive inhibitor for hydrolases (e.g., esterases, proteases) due to its carbamate moiety. Kinetic assays (e.g., Michaelis-Menten plots) reveal IC₅₀ values .
- Mechanistic Insights : Fluorescence quenching or SPR assays quantify binding affinities to target enzymes, aiding in structure-activity relationship (SAR) studies .
Q. What are the challenges in analyzing reaction byproducts or degradation pathways?
Q. How does this compound contribute to drug delivery system design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
